Glcnac1-B-3galnac-A-Pnp

Descripción general

Descripción

Glcnac1-B-3galnac-A-Pnp is a useful research compound. Its molecular formula is C22H31N3O13 and its molecular weight is 545.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

GlcNAc1-B-3GalNAc-A-Pnp is a synthetic glycosyl donor that plays a significant role in the study of glycosylation processes, particularly in the context of O-glycan biosynthesis. This compound serves as a substrate for various glycosyltransferases, which are enzymes responsible for the transfer of sugar moieties to other molecules, thus influencing numerous biological functions including cell signaling, immune response, and cancer progression.

Chemical Structure and Properties

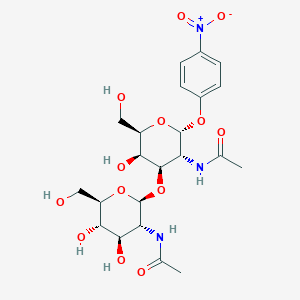

This compound consists of an N-acetylglucosamine (GlcNAc) linked to a galactosamine (GalNAc) moiety via a β1-3 linkage, with a p-nitrophenyl (pNP) group serving as an aglycone. The presence of the pNP group allows for convenient spectrophotometric assays to measure the enzymatic activity associated with glycosyltransfer reactions.

Enzymatic Activity

This compound is primarily utilized as a substrate for studying the activity of polypeptide GalNAc-transferases (GalNAc-Ts). These enzymes initiate O-glycosylation by transferring GalNAc to serine or threonine residues on target proteins. The activity levels of different GalNAc-transferases can be assessed using this substrate.

Table 1: Enzymatic Activity of GalNAc-Transferases with this compound

| Enzyme | Substrate Used | Activity (μmol/h/mg) |

|---|---|---|

| C1GalT | GalNAcα-Bn | 0.042 (100% activity) |

| C2GnT | GlcNAcβ1–3GalNAcα-pNP | 2.1 |

| C3GnT | GlcNAcβ1–3GalNAcα-pNP | 5.8 |

The above table illustrates the comparative activity of various glycosyltransferases when using this compound as a substrate. Notably, C2GnT and C3GnT exhibit significant activity, highlighting their roles in modifying O-glycan structures.

Case Studies

Recent studies have illuminated the biological implications of glycosylation involving this compound:

- Cancer Cell Behavior : Research indicates that core 3 glycans synthesized from GalNAc-Ts using substrates like this compound can impact cancer cell migration and invasion. For instance, metastatic colon cancer cells with enhanced expression of core 3 synthase showed reduced invasive capabilities, suggesting that specific glycan structures may confer protective effects against tumor progression .

- Immune Response Modulation : Glycosylation patterns influenced by this compound also affect immune cell interactions. For example, changes in O-glycan structures on mucins can modulate immune responses, potentially altering susceptibility to infections and autoimmune diseases .

Research Findings

Extensive research has focused on the role of this compound in various biological contexts:

- Glycan Profiling : This compound is utilized in glycan profiling studies to characterize changes in glycosylation patterns associated with disease states, particularly in cancers where aberrant glycosylation is common .

- Enzyme Kinetics : Studies have demonstrated that the kinetic parameters for glycosyltransferases can be effectively determined using this compound as a substrate, providing insights into enzyme specificity and efficiency .

Aplicaciones Científicas De Investigación

Enzymatic Applications

GlcNAc1-B-3GalNAc-A-Pnp is primarily utilized as an acceptor substrate for β-1,3-galactosyltransferases. This enzyme catalyzes the transfer of galactose to the GlcNAc residue, facilitating the synthesis of complex carbohydrates. The ability to modify this compound enzymatically opens avenues for creating diverse glycan structures, which are crucial for studying glycoprotein functions and interactions.

Case Study: Glycosyltransferase Specificity

Research has demonstrated that different glycosyltransferases exhibit varying specificity towards this compound. For instance, C2GnT1 and C2GnT2 were studied using derivatives of this compound to determine their substrate specificity. The findings indicated that modifications to the aglycone group significantly influence enzyme activity, paving the way for targeted glycan synthesis in therapeutic applications .

Cancer Research

The role of this compound extends into cancer research, particularly in understanding tumor cell behavior. Modifications involving this compound can impact cell adhesion and migration, which are critical factors in cancer metastasis.

Case Study: Core 3 Glycan Synthesis

In studies involving core 3 mucin-type O-glycan structures, researchers utilized this compound to synthesize analogues that were tested for their effects on cancer cell migration. The introduction of core 3 glycans was shown to suppress tumor formation and metastasis in mouse models, highlighting the protective role these glycans play in gastrointestinal epithelia .

Synthetic Biology

This compound is also significant in synthetic biology for creating novel carbohydrate-based materials. Its ability to undergo enzymatic transformations allows researchers to produce polysaccharides with specific properties tailored for various applications.

Case Study: Discovery of New Biopolymers

Recent studies have identified new biopolymers synthesized from this compound through enzymatic pathways. These include poly-β-1,3-N-acetylglucosamine (acholetin), which has potential applications in biomedicine due to its structural similarity to chitin and its role as a virulence factor in pathogenic bacteria .

Comparative Analysis of Related Compounds

To further understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key features of related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Galβ1-3GalNAcα-pNP | Similar β-1,3 linkage | Lacks N-acetylglucosamine component |

| GlcNAcβ1-6GalNAcα-pNP | β-1,6 linkage instead of β-1,3 | Different branching pattern |

| Galβ1-4GlcNAcα-pNP | β-1,4 linkage | Different sugar backbone |

These comparisons highlight the significance of the β-1,3 linkage configuration found in this compound, which is crucial for its biological functions and applications.

Propiedades

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-2-[(2R,3R,4R,5R,6R)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O13/c1-9(28)23-15-19(32)17(30)13(7-26)36-21(15)38-20-16(24-10(2)29)22(37-14(8-27)18(20)31)35-12-5-3-11(4-6-12)25(33)34/h3-6,13-22,26-27,30-32H,7-8H2,1-2H3,(H,23,28)(H,24,29)/t13-,14-,15-,16-,17-,18+,19-,20-,21+,22+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQAUFSCNOLKJP-VHMNXSECSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H]([C@H](O[C@@H]([C@@H]2O)CO)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125455-64-3 | |

| Record name | 4-Nitrophenyl 2-(acetylamino)-3-O-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-2-deoxy-α-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125455-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl 2-acetamido-2-deoxy-3-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-α-D-galactopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.